
2-Chloro-1-(1-isobutyl-2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(1-isobutyl-2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one is an organic compound with the molecular formula C12H18ClNO This compound is characterized by a chloro group attached to an ethanone moiety, which is further connected to a pyrrole ring substituted with isobutyl and dimethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(1-isobutyl-2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Substitution Reactions: The isobutyl and dimethyl groups are introduced through alkylation reactions using appropriate alkyl halides in the presence of a strong base.
Chlorination: The final step involves the chlorination of the ethanone moiety using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing the same synthetic routes but optimized for higher yields and purity. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the ethanone moiety is converted to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ethanone group to an alcohol can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under basic conditions to form corresponding amides or thioethers.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4, ethanol
Substitution: NaOH, NH3, RSH (thiols)
Major Products
Oxidation: 2-Carboxy-1-(1-isobutyl-2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one
Reduction: 2-Hydroxy-1-(1-isobutyl-2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one
Substitution: Various amides and thioethers depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(1-isobutyl-2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-(1-isobutyl-2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pyrrole ring may also interact with biological membranes or receptors, affecting cellular functions and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-1-(1-isobutyl-2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. The presence of both isobutyl and dimethyl groups enhances its lipophilicity and potential interactions with hydrophobic sites in biological systems.
Eigenschaften
Molekularformel |
C12H18ClNO |
|---|---|
Molekulargewicht |
227.73 g/mol |
IUPAC-Name |
2-chloro-1-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]ethanone |
InChI |
InChI=1S/C12H18ClNO/c1-8(2)7-14-9(3)5-11(10(14)4)12(15)6-13/h5,8H,6-7H2,1-4H3 |
InChI-Schlüssel |
MXPUWFCQFGASSP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(N1CC(C)C)C)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


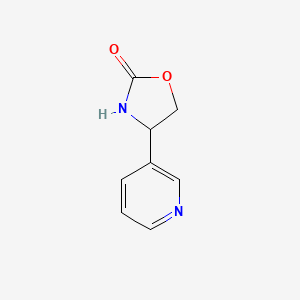
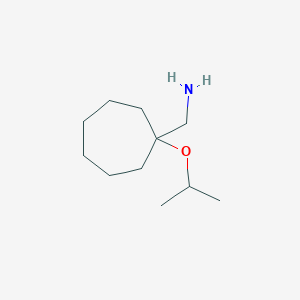

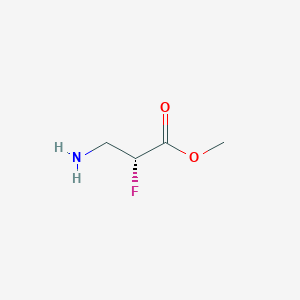
![1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)propan-2-one](/img/structure/B13534614.png)
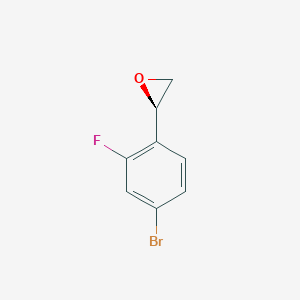
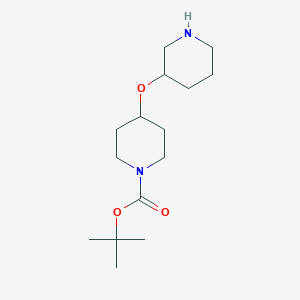
![N-{2-[2-(2-azidoethoxy)ethoxy]ethyl}-4-(methylamino)butanamidehydrochloride](/img/structure/B13534632.png)



amine hydrochloride](/img/structure/B13534670.png)
![8-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)tricyclo[3.2.1.0,2,7]octane-1-carboxylicacid](/img/structure/B13534673.png)

